molecular formula C13H16N2 B13166194 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole

6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole

Cat. No.: B13166194
M. Wt: 200.28 g/mol
InChI Key: VYMFZNPXKKETDC-UHFFFAOYSA-N
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Description

6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a chemical compound based on the pyrido[4,3-b]indole scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. Derivatives of this core structure have been investigated for their potential to modulate various biological targets. Research indicates that the tetrahydro-pyrido[4,3-b]indole scaffold can function as a novel chemotype with Sirtuin 2 (Sirt2) inhibitory activity, which is a target explored in areas such as cancer and neurodegenerative diseases . Furthermore, analogous compounds sharing the same core structure have been designed and evaluated as tubulin polymerization inhibitors, demonstrating anti-proliferative effects against several human cancer cell lines, suggesting its value in anticancer drug discovery . The indole moiety itself is a privileged structure in drug development, found in molecules with a wide range of therapeutic activities . This compound is offered for research purposes to support the exploration of these and other potential applications. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H16N2/c1-2-9-4-3-5-10-11-8-14-7-6-12(11)15-13(9)10/h3-5,14-15H,2,6-8H2,1H3

InChI Key

VYMFZNPXKKETDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)CCNC3

Origin of Product

United States

Synthetic Methodologies for 6 Ethyl 1h,2h,3h,4h,5h Pyrido 4,3 B Indole and Its Structural Analogues

Classical Approaches to Pyrido[4,3-B]indole Ring System Construction

Traditional methods for building the pyrido[4,3-b]indole skeleton have long been the foundation of heterocyclic chemistry. These approaches, including indole (B1671886) ring-forming reactions and multicomponent strategies, are valued for their reliability and broad applicability.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for constructing the indole nucleus. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an appropriate aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of hydrogenated pyrido[4,3-b]indoles, such as the target compound, the typical precursors are a phenylhydrazine and a 4-piperidone (B1582916) derivative. nih.gov

The mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. wikipedia.orgbyjus.com This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond. byjus.com Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. wikipedia.org

A variety of acid catalysts can be employed to facilitate the reaction. These can be broadly categorized as Brønsted acids and Lewis acids. wikipedia.orgrsc.org The choice of catalyst can significantly impact reaction conditions and yields. rsc.org

Catalyst TypeExamplesReferences
Brønsted Acids HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (PTSA) wikipedia.orgrsc.org
Lewis Acids BF₃·OEt₂, ZnCl₂, FeCl₃, AlCl₃ wikipedia.orgrsc.org

A table summarizing common acid catalysts used in the Fischer Indole Synthesis.

The versatility of the Fischer indole synthesis allows for the preparation of a wide range of structurally diverse pyrido[4,3-b]indole analogues by varying the substituents on both the phenylhydrazine and the ketone precursors. nih.govresearchgate.net For instance, the synthesis of the natural product ellipticine (B1684216) (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) utilizes this powerful cyclization strategy. rsc.org

Condensation reactions are fundamental to the formation of the pyrido[4,3-b]indole scaffold, often serving as key steps within more complex synthetic sequences. The initial formation of the hydrazone in the Fischer indole synthesis is itself a condensation reaction between a hydrazine (B178648) and a carbonyl compound. byjus.comsynarchive.com

Beyond this, other condensation strategies have been developed. For example, the Leimgruber-Batcho indole synthesis, another classical method, begins with the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. researchgate.net Subsequent reduction of the nitro group initiates a cyclization to form the indole ring. This approach provides a versatile route to various substituted indoles that can be precursors to or part of a pyrido[4,3-b]indole system. researchgate.net

Another modern approach involves acceptorless dehydrogenative condensation, where diols and anilines are reacted in the presence of a heterogeneous catalyst to form indoles. rsc.org This method represents a more atom-economical approach to forming the core heterocyclic structure. rsc.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.govrsc.org

Several MCRs have been developed for the synthesis of indole-fused heterocycles. For example, a modular assembly of tetrahydro-β-carbolines (a related isomer of the pyrido[4,3-b]indole system) can be achieved through a one-pot reaction of 3-alkylated indoles, formaldehyde, and various amine hydrochlorides. nih.gov Similarly, indole-fused seven-membered heterocycles can be assembled by reacting an indole, formaldehyde, and an amino hydrochloride. rsc.org

Microwave-assisted MCRs have also proven effective. A three-component, catalyst-free synthesis of indolyl-substituted dihydropyrido[2,3-d]pyrimidines has been developed by reacting 3-cyanoacetyl indoles, various aldehydes, and 2,6-diaminopyrimidin-4-one under microwave irradiation. tandfonline.comtandfonline.com While not forming the exact pyrido[4,3-b]indole skeleton, these examples demonstrate the power of MCRs to construct complex, polycyclic systems containing an indole ring, a strategy that is adaptable for creating diverse scaffolds. rsc.org

Reaction TypeComponentsResulting ScaffoldReferences
Modular Assembly3-alkylated indoles, formaldehyde, amine hydrochloridesTetrahydro-β-carbolines nih.gov
Domino Reaction2,6-diaminopyrimidin-4-one, aryl aldehydes, 3-cyanoacetyl indolesIndolyl-substituted dihydropyrido[2,3-d]pyrimidines tandfonline.comtandfonline.com
Iodine-Catalyzed MCRAromatic aldehydes, 4-hydroxycoumarin, 3-aminopyrazolesDihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones rsc.org

A table showcasing examples of multi-component reactions for the synthesis of indole-fused heterocyclic systems.

Modern and Sustainable Synthetic Techniques

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These modern techniques often rely on catalysis and alternative energy sources to improve upon classical syntheses.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules under mild conditions. nih.gov Gold and silver, known for their π-acidic nature, are particularly effective in catalyzing reactions involving alkynes, which are versatile precursors for indole synthesis. researchgate.netnih.gov

Gold(I)-Catalysis: Gold catalysts have been successfully used in the "back-to-front" synthesis of indoles, where the benzene (B151609) ring is constructed onto a pre-existing pyrrole (B145914) core. nih.gov For instance, gold(I) can catalyze the benzannulation of alkyne-tethered pyrroles to form substituted indoles. This approach provides access to specific substitution patterns, such as 4-silyloxyindoles, which can be challenging to obtain through classical methods. nih.gov

Silver(I)-Catalysis: Silver(I) salts, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), are also efficient catalysts for indole synthesis via alkyne activation. researchgate.net An unusual "back-to-front" synthesis of substituted indoles has been reported using silver(I) catalysis, which proceeds through an unexpected activation of the C-3 position of the pyrrole ring, as supported by Density Functional Theory (DFT) studies. researchgate.net This method is particularly effective for creating 5-hydroxyindole (B134679) derivatives from pyrrole precursors. researchgate.netresearchgate.net

Beyond gold and silver, other transition metals are also employed. Palladium(0) and Rhodium(I) catalyzed cyclotrimerization reactions have been used to construct annulated pyrido[3,4-b]indoles, showcasing the versatility of metal catalysis in building these complex heterocyclic systems. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can often be dramatically reduced from hours to minutes, while also leading to higher yields and cleaner product profiles compared to conventional heating methods. tandfonline.comnih.gov

This technology has been applied to numerous classical indole syntheses, including the Fischer indole, Bischler-Mohlau, and Batcho-Leimgruber reactions. nih.gov The significant rate enhancement is attributed to the efficient and rapid heating of the reaction mixture by the microwaves. nih.gov

Furthermore, microwave assistance is highly compatible with multi-component reactions. As previously mentioned, the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives has been efficiently achieved through a one-pot, three-component reaction under microwave irradiation, affording high yields in short reaction times. tandfonline.comtandfonline.com Similarly, fluorescent pyrido[2,3-b]indolizines have been synthesized from alkylpyridinium salts and enaminones using this technique, demonstrating its utility in creating complex, fused heterocyclic systems. mdpi.com

ReactionConditionsReaction TimeYieldReference
Synthesis of Pyrido[2,3-d]pyrimidines (MCR)Microwave Irradiation (250W, 140°C)15-20 min85-95% tandfonline.com
Synthesis of Spiro[pyrido[4,3-d]pyrimidine-heterocycles]Microwave Irradiation (500W, 140°C)5-15 min81-94% researchgate.net

A table comparing reaction parameters for microwave-assisted synthesis of related heterocyclic compounds.

Green Chemistry Principles in Pyrido[4,3-B]indole Synthesis

The application of green chemistry principles to the synthesis of pyrido[4,3-b]indoles, also known as γ-carbolines, is an area of growing importance, aimed at reducing the environmental impact of chemical processes. While classical methods like the Fischer indole synthesis are effective, they often rely on harsh acidic conditions, high temperatures, and hazardous solvents. nih.govorganic-chemistry.org Modern approaches seek to align with the core tenets of green chemistry by improving energy efficiency, utilizing safer solvents, designing less hazardous chemical syntheses, and minimizing waste.

Several innovative strategies have been developed for related heterocyclic systems that exemplify these principles and are applicable to pyrido[4,3-b]indole synthesis. These include:

Solvent-Free and Catalyst-Free Reactions: Multicomponent reactions (MCRs) performed under solvent-free conditions represent a significant advancement. mdpi.comnih.gov For instance, the synthesis of pyridopyrimidine derivatives has been achieved by heating a mixture of reactants without any solvent, leading to high yields and simplified purification. mdpi.com This approach drastically reduces volatile organic compound (VOC) emissions and waste.

Mechanochemical Synthesis: Using mechanical force, such as ball-milling, to drive chemical reactions is another promising green technique. This method can eliminate the need for bulk solvents, reduce reaction times, and sometimes even proceed without a catalyst. researchgate.net

Use of Greener Catalysts and Solvents: When solvents and catalysts are necessary, the focus shifts to more environmentally benign options. Low-melting mixtures of biodegradable substances like tartaric acid and dimethylurea can serve as both the solvent and catalyst for reactions like the Fischer indole synthesis, allowing for milder conditions and tolerance of sensitive functional groups. organic-chemistry.org Water and ionic liquids are also explored as alternative reaction media. researchgate.net

Energy-Efficient Methods: High-pressure reactors (such as Q-tubes) and visible-light photocatalysis offer alternatives to conventional high-temperature heating. rsc.orgacs.org These methods can lead to higher yields, shorter reaction times, and are often more energy-efficient. acs.org A visible-light-induced formal (4+2) cycloaddition has been successfully used to synthesize pyrido[1,2-a]indol-6(7H)-ones, showcasing the potential of photochemistry in green synthesis. rsc.org

The following table summarizes and compares various green chemistry approaches applicable to the synthesis of the pyrido[4,3-b]indole scaffold and related heterocycles.

Green Chemistry ApproachKey PrinciplesExample Application (Related Heterocycles)Advantages
Solvent-Free SynthesisPrevention of waste, Safer solvents and auxiliariesMulticomponent synthesis of aminopyrido[2,3-d]pyrimidines. mdpi.comReduced VOC emissions, simplified workup, often higher yields.
Low-Melting MixturesSafer solvents and auxiliaries, CatalysisFischer indole synthesis in a tartaric acid-dimethylurea melt. organic-chemistry.orgBiodegradable and recyclable medium, mild reaction conditions.
High-Pressure Reactors (Q-Tube)Design for energy efficiencySynthesis of thiochromeno[4,3-b]pyridine derivatives. acs.orgSafe, efficient, cost-effective alternative to microwave reactors.
Visible-Light PhotocatalysisDesign for energy efficiencySynthesis of pyrido[1,2-a]indol-6(7H)-ones. rsc.orgExtremely mild conditions, high efficiency, use of renewable energy source.

Regioselective and Stereoselective Synthesis of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole Precursors

The synthesis of the specific isomer this compound requires precise control over both regiochemistry and stereochemistry, particularly in the construction of its precursors. The most common route to the tetrahydro-γ-carboline core is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. rsc.org In this case, the key precursors are an appropriately substituted phenylhydrazine and a 1-ethyl-4-piperidone.

Regioselectivity: The Fischer indole synthesis's regioselectivity—the specific orientation of the indole ring formation—is a critical factor. researchwithnj.com When using an unsymmetrical ketone, the reaction can potentially yield two different regioisomers. For the synthesis of the target compound, the cyclization must occur in a specific manner to yield the linear pyrido[4,3-b]indole rather than an alternative angular isomer. The choice of acid catalyst can significantly influence this outcome. For example, the use of Eaton's reagent (P2O5/MeSO3H) has been shown to provide unprecedented regiocontrol in the formation of 3-unsubstituted indoles from methyl ketones. researchwithnj.com The regioselectivity is governed by factors such as steric hindrance and the acidity of the reaction medium. researchwithnj.com In the context of γ-carboline synthesis, using a symmetrical 4-piperidone precursor simplifies the regiochemical outcome, directing the formation of the desired linear scaffold. researchgate.net

Stereoselectivity: While the target compound this compound itself is achiral, the introduction of substituents on the piperidine (B6355638) or carbazole (B46965) rings would create stereocenters, necessitating stereoselective synthetic methods. The development of stereoselective routes to piperidine derivatives is a major focus in medicinal chemistry. nih.gov Key strategies for synthesizing chiral piperidine precursors include:

Asymmetric Hydrogenation: The hydrogenation of substituted pyridines using chiral catalysts can produce enantiomerically enriched piperidines. nih.govrsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical outcome of subsequent reactions. For instance, N-galactosylated pyridones have been used to achieve highly regio- and stereoselective nucleophilic additions to the piperidone ring.

Diastereoselective Reactions: Methods have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines, where the selectivity can be controlled by the sequence of reactions. researchgate.netnih.gov

The following table outlines precursor strategies for controlling selectivity in the synthesis of substituted pyrido[4,3-b]indoles.

Selectivity TypePrecursor StrategyMethodologyKey Outcome
RegioselectivityChoice of Phenylhydrazine and KetoneFischer Indole Synthesis with specific acid catalysts (e.g., Eaton's Reagent). researchwithnj.comControls the orientation of the indole ring formation, ensuring the linear [4,3-b] fusion.
StereoselectivityChiral Piperidone PrecursorsAsymmetric hydrogenation of pyridines or use of chiral auxiliaries. nih.govrsc.orgCreates specific stereoisomers when substituents are present on the piperidine ring.
DiastereoselectivityStepwise functionalization of piperidine ringConformationally controlled reactions or diastereoselective lithiation/trapping. rsc.orgAllows for the synthesis of specific cis/trans isomers of disubstituted piperidines.

Total Synthesis of Pyrido[4,3-B]indole-Containing Natural Products

The pyrido[4,3-b]indole scaffold is the core structural motif of several important natural product alkaloids, most notably the pyrido[4,3-b]carbazole family, which includes compounds like ellipticine and olivacine (B1677268) known for their potent anticancer activities. nih.govresearchgate.netucc.ie The total synthesis of these complex molecules provides valuable insights into synthetic strategies that could be adapted for analogues like this compound.

A variety of synthetic routes to these alkaloids have been developed, often featuring the construction of the tetracyclic system as the key challenge. Some prominent examples include:

Ellipticine and Olivacine: The synthesis of these alkaloids has been a subject of extensive research. researchgate.net One versatile approach involves the palladium-catalyzed double C-H activation for the oxidative cyclization of diarylamines to form the carbazole scaffold. nih.gov Another strategy employs a late-stage Heck-type cyclization to form the pyrrole ring. nih.govnih.gov The Fischer indole synthesis has also been applied, for instance, in the synthesis of a 9-hydroxy-6H-pyrido[4,3-b]carbazole, an ellipticine analogue. rsc.orgresearchgate.net

Guatambuine: The synthesis of this tetrahydropyridine (B1245486) alkaloid has been achieved through a route where the key step is a regioselective 6-endo reductive cyclization of a 2-indolylacyl radical, which effectively constructs the olivacine skeleton.

General Strategies: A common theme in many syntheses is the initial construction of a substituted indole or carbazole, followed by the annulation of the pyridine (B92270) ring, or vice versa. researchgate.net For example, a synthetic route to olivacine and guatambuine utilized tricarbonylchromium(0) complexes to stabilize a reactive dihydropyridine (B1217469) intermediate, which was then used to build the final alkaloid structure. researchgate.netcdnsciencepub.com

The table below highlights key features of the total synthesis of selected pyrido[4,3-b]indole-containing natural products.

Natural ProductKey Synthetic StrategyRelevant Precursors/IntermediatesSignificance
EllipticinePalladium-catalyzed C-H activation/cyclization. nih.govDiarylaminesProvides an efficient method for constructing the core carbazole ring system. nih.gov
OlivacineLate-stage palladium-catalyzed Heck-type cyclization. nih.govnih.govSubstituted isoquinolines and anilines. nih.govAllows for convergent synthesis and late-stage functionalization of the 'A' ring. nih.gov
GuatambuineRegioselective 6-endo reductive cyclization of a 2-indolylacyl radical.2-indolylacyl radical precursorDemonstrates a radical-based approach to form the tetrahydropyridine ring.
9-HydroxyellipticineFischer Indole Synthesis. rsc.orgtrans/cis-ketones and phenylhydrazine. rsc.orgHighlights the utility of a classical named reaction in the synthesis of complex alkaloids. rsc.org

Chemical Reactivity and Transformations of the 6 Ethyl 1h,2h,3h,4h,5h Pyrido 4,3 B Indole Core

Electrophilic Aromatic Substitution Reactions on the Pyrido[4,3-B]indole Moiety

The indole (B1671886) portion of the pyrido[4,3-b]indole system is highly susceptible to electrophilic attack due to the delocalization of π-electrons. researchgate.net This reactivity is a cornerstone for the functionalization of the aromatic core.

Bromination of the 6-ethyl-1,2,3,4-tetrahydro-γ-carboline core has been explored as a means to introduce a handle for further synthetic modifications. The reaction typically proceeds with regioselectivity, favoring substitution on the benzene (B151609) ring of the indole nucleus. The position of bromination can be influenced by the reaction conditions and the presence of protecting groups on the nitrogen atoms. For instance, treatment of the core structure can lead to the formation of 6-bromo derivatives. chemicalbook.comnih.govbldpharm.com This transformation is a crucial step in the synthesis of various derivatives with potential pharmacological applications. nih.gov

ReactantReagentProductReference
(4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoleEthyl chloroformateethyl(4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate chemicalbook.com

While less commonly reported for the 6-ethyl derivative specifically, nitration and sulfonation are classical electrophilic aromatic substitution reactions that can be applied to the pyrido[4,3-b]indole framework. Nitration of related tetrahydroquinolines has been studied, revealing that the position of substitution is highly dependent on the reaction conditions and the nature of any N-protecting groups. researchgate.net For instance, nitration in acidic conditions can lead to substitution at various positions on the benzene ring. researchgate.net Sulfonation, another important functionalization reaction, has been used to synthesize 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles, which have been investigated as 5-HT6 receptor antagonists. nih.govresearchgate.net

Nucleophilic Reactions and Functional Group Interconversions

The nitrogen atoms within the pyrido[4,3-b]indole structure, particularly the one in the piperidine (B6355638) ring, are nucleophilic and can readily participate in various reactions.

The secondary amine in the piperidine ring (N-2) and the indole nitrogen (N-5) are susceptible to alkylation and acylation. Alkylation of the N-2 position is a common strategy to introduce diverse substituents. researchgate.net This can be achieved using various alkylating agents, such as alkyl halides. Acylation of the nitrogen atoms, often with acyl chlorides or anhydrides, is another key transformation. For example, reaction with chloroacetyl chloride can introduce a chloroacetyl group, which serves as a precursor for further elaboration. nih.gov These reactions are fundamental in modifying the properties of the parent compound and exploring its structure-activity relationships.

ReactantReagentReaction TypeProductReference
1,2,3,4-tetrahydro-γ-carbolineAcetyl chlorideAcylation2-acetyl-1,2,3,4-tetrahydro-γ-carboline mdpi.com
Substituted 1,2,3,4-tetrahydro-γ-carbolinedi-tert-butyl dicarbonateAcylation (Boc-protection)tert-Butyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate mdpi.com
β-carbolineChloroacetylchlorideAcylationChloroethanone intermediate nih.gov

The ethyl group at position 6, while generally less reactive than the heterocyclic core, can potentially undergo functionalization. However, specific literature detailing the direct derivatization of this ethyl group on the 6-ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole core is not extensively documented in the provided search results. It is plausible that reactions targeting benzylic positions could be employed under specific conditions, but this remains an area for further investigation.

Oxidation and Reduction Chemistry of the Pyrido[4,3-B]indole Framework

The pyrido[4,3-b]indole system can undergo both oxidation and reduction reactions, leading to changes in the saturation level of the heterocyclic rings.

Oxidation of the tetrahydro-γ-carboline core can lead to the formation of the corresponding aromatic β-carboline. researchgate.net The Winterfeldt oxidation, for instance, provides a method for the synthesis of dihydropyrrolo[3,2-b]quinolones from substituted 1,2,3,4-tetrahydro-γ-carbolines in the presence of a base and air. mdpi.comresearchgate.net Anodic oxidation has also been explored, leading to methoxylation at the C-3 position of the indole ring. researchgate.net

Conversely, the indole moiety can be reduced to an indoline. Various reducing agents, such as borane (B79455) complexes in the presence of trifluoroacetic acid, have been employed for this transformation. google.com This reduction alters the electronic properties of the molecule and can be a key step in the synthesis of related alkaloids.

Cycloaddition and Rearrangement Reactions Involving Pyrido[4,3-B]indole Systems

The fused bicyclic structure of pyrido[4,3-b]indoles serves as a versatile platform for cycloaddition and rearrangement reactions, enabling the construction of more complex polycyclic systems. While the fully aromatic γ-carboline has a distinct reactivity, its hydrogenated counterpart partakes in reactions characteristic of both indoles and piperidines.

Cycloaddition Reactions:

The indole moiety within the pyrido[4,3-b]indole core can participate as a 4π-electron component in dearomative cycloaddition reactions. For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations generated in situ are a known method to furnish seven-membered cyclohepta[b]indoles. This strategy highlights the potential for the indole portion of the pyrido[4,3-b]indole system to act as the 4-carbon component in building larger ring systems.

Another relevant transformation is the 1,3-dipolar cycloaddition. While demonstrated on the isomeric β-carboline system (pyrido[3,4-b]indole), the principle can be extended to γ-carbolines. In these reactions, the tetrahydrocarboline can act as a dipolarophile, reacting with azomethine ylides generated from isatins and amino acids to create complex spirooxindole-fused polycyclic frameworks. rsc.org Such reactions proceed with high diastereoselectivity and allow for the rapid assembly of structurally diverse molecules. rsc.org

A silver-catalyzed intramolecular dearomative annulation of N-acrolyl-2-(3-indolyl) benzimidazoles with alkyl carboxylic acids has also been reported to construct complex fused-pentacyclic scaffolds, including a pyrido[4,3-b]indolone core. researchgate.net This domino reaction proceeds via decarboxylative alkylation followed by the dearomative annulation with excellent diastereoselectivity. researchgate.net

Rearrangement Reactions:

Rearrangement reactions provide a powerful tool for skeletal diversification of the pyrido[4,3-b]indole system. A key example is the Beckmann rearrangement, which has been successfully employed as a key step in synthesizing γ-carbolin-4-one derivatives. researchgate.net In this approach, a cyclic ketone precursor is first converted to its corresponding oxime. Treatment of the oxime with reagents like phosphorus oxychloride (POCl₃) induces the rearrangement to yield the six-membered lactam (amide) ring characteristic of the γ-carbolin-4-one structure. researchgate.net This strategy has been used to produce a variety of N-substituted and unsubstituted γ-carbolinones. researchgate.net

The table below summarizes the key findings for the Beckmann rearrangement leading to γ-carbolinone scaffolds.

Starting Material (Ketone)Oxime IntermediateRearrangement ConditionsProduct (γ-Carbolinone)YieldReference
Tetrahydro-γ-carbolin-4-oneSingle isomer oximePOCl₃, Ethyl acetate, 70 °Cγ-Carbolin-4-oneNot specified researchgate.net
N-Ethyl-tetrahydro-γ-carbolin-4-oneSingle isomer oximePOCl₃, Ethyl acetate, 70 °CN-Ethyl-γ-carbolin-4-oneNot specified researchgate.net
N-Methyl-tetrahydro-γ-carbolin-4-oneSingle isomer oximePOCl₃, Ethyl acetate, 70 °CN-Methyl-γ-carbolin-4-oneNot specified researchgate.net

Chemo- and Regioselective Functionalization at Specific Positions (e.g., C-1, C-4, C-8)

The selective functionalization of the pyrido[4,3-b]indole core is a significant challenge due to the presence of multiple reactive sites. The standard IUPAC numbering for the 5H-pyrido[4,3-b]indole system places C-1 and C-4 on the pyridine (B92270) ring, while C-8 is located on the benzene ring of the indole moiety. Strategies for selective substitution at these positions often rely on directing groups, specific catalyst systems, or building the core from pre-functionalized precursors.

Functionalization at C-1:

Direct C-H functionalization at the C-1 position of the pre-formed tetrahydropyrido[4,3-b]indole ring is not commonly reported. This position is typically substituted during the synthesis of the carboline ring itself. The Pictet-Spengler reaction, a cornerstone in the synthesis of related carbolines, allows for the introduction of a wide variety of substituents at the C-1 position by condensing a tryptamine (B22526) equivalent with an appropriate aldehyde or ketone.

Functionalization at C-4:

The C-4 position on the pyridine ring is electronically deactivated, making electrophilic substitution difficult. However, modern C-H activation and metalation strategies developed for pyridines can be applied. Nucleophilic C4-selective arylation of pyridines using N-aminopyridinium salts in the presence of a base offers a catalyst-free method to install aryl groups at this position. researchgate.netnih.gov Another approach involves direct deprotonation using strong, non-nucleophilic bases like n-butylsodium, which can selectively metalate pyridine at C-4, allowing subsequent quenching with electrophiles. nih.gov These general pyridine functionalization methods represent a viable, though challenging, route for C-4 substitution on the pyrido[4,3-b]indole scaffold.

Functionalization at C-8:

The C-8 position on the benzenoid ring of the indole core is more amenable to substitution, primarily through the synthesis of the pyrido[4,3-b]indole skeleton from appropriately substituted starting materials. The Fischer indole synthesis is a powerful method for this purpose. By starting with a substituted phenylhydrazine (B124118), various functional groups can be introduced at the positions corresponding to the benzene ring of the final product.

Research has demonstrated the synthesis of a series of C-8 substituted hydrogenated pyrido[4,3-b]indoles as potential neuroprotective agents. nih.gov In this work, different substituents were introduced at the C-8 position by utilizing the Fischer reaction with corresponding 4-substituted phenylhydrazines. nih.gov The resulting 8-substituted pyrido[4,3-b]indoles were then further elaborated. nih.gov

The table below details the C-8 substituted compounds synthesized via this method.

Substituent at C-8Synthetic MethodPrecursorResulting ScaffoldReference
-CH₃Fischer Reaction4-Methylphenylhydrazine8-Methyl-tetrahydropyrido[4,3-b]indole nih.gov
-OCH₃Fischer Reaction4-Methoxyphenylhydrazine8-Methoxy-tetrahydropyrido[4,3-b]indole nih.gov
-FFischer Reaction4-Fluorophenylhydrazine8-Fluoro-tetrahydropyrido[4,3-b]indole nih.gov
-ClFischer Reaction4-Chlorophenylhydrazine8-Chloro-tetrahydropyrido[4,3-b]indole nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Ethyl 1h,2h,3h,4h,5h Pyrido 4,3 B Indole Derivatives

Systematic Derivatization and Scaffold Exploration

Systematic derivatization of the pyrido[4,3-b]indole scaffold is a cornerstone of SAR exploration. This approach involves the targeted synthesis of analogues with modifications at various positions to probe the chemical space and identify key structural motifs for biological activity. The indole (B1671886) nucleus itself is a well-established privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. rjpn.org

Research on hydrogenated pyrido[4,3-b]indoles has involved introducing diverse substituents into the carboline fragment to develop potential neuroprotective agents. nih.gov For instance, different chemical groups such as methyl, methoxy (B1213986), fluorine, and chlorine have been introduced at position 8 of the tetrahydro-1H-pyrido[4,3-b]indole core to assess their impact on modulating glutamate-dependent calcium ion uptake. nih.gov Similarly, in the context of anticancer activity, clear SARs have been established by modifying the C1, C6, and N9 positions of the related pyrido[3,4-b]indole scaffold. researchgate.net

Scaffold exploration extends beyond simple substitution to include the synthesis of more complex, fused-ring systems. Furo[3,2-e]- and pyrano[3,2-e]pyrido[4,3-b]indoles have been synthesized from 1,4,5-trisubstituted 8-hydroxy-5H-pyrido[4,3-b]indoles to explore novel chemical space. nih.gov These new heterocyclic systems, particularly amino-substituted 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole derivatives, have demonstrated significant cytotoxic properties against various tumor cell lines. nih.gov This strategy of scaffold hopping and the creation of novel fused derivatives helps in identifying new chemotypes with potentially improved or novel biological activities, such as Sirtuin 2 inhibition. nih.gov

Impact of Substituent Electronic and Steric Properties on Biological Interactions

Studies have shown that biological activity is highly dependent on the chemical nature of the substituent introduced. For example, in a series of neuroprotective agents, the introduction of methyl, methoxy, fluorine, and chlorine groups at position 8 of the tetrahydro-1H-pyrido[4,3-b]indole fragment directly modulated their inhibitory activity on glutamate-induced calcium ion uptake. nih.gov In the development of anticancer agents based on the related pyrido[3,4-b]indole scaffold, a combination of steric bulk and electronic properties was found to be crucial. The combination of a sterically demanding 1-naphthyl group at the C1 position and an electron-donating methoxy group at the C6 position resulted in the highest antiproliferative potency. researchgate.net

Furthermore, the presence and nature of substituents can affect key binding interactions. Docking studies revealed that an N9-methyl group could disrupt crucial hydrogen-bond interactions with a target protein. researchgate.net Computational studies, such as 3D-QSAR, have helped visualize the influence of electronic effects and hydrophobicity, confirming observations from experimental SAR and guiding further optimization. nih.govresearchgate.net These models can generate contour maps that indicate regions where specific electronic or steric features are favorable or unfavorable for activity. researchgate.net

The following table summarizes key SAR findings for pyrido[4,3-b]indole and related scaffolds.

Scaffold PositionSubstituentObserved Effect on Biological ActivityReference
Position 8Methyl, Methoxy, Fluorine, ChlorineModulated neuroprotective activity (glutamate-induced calcium uptake). nih.gov
C11-NaphthylCombined with 6-methoxy, provided the best antiproliferative activity. researchgate.net
C6MethoxyCombined with 1-naphthyl, provided the best antiproliferative activity. researchgate.net
N9MethylDisrupted hydrogen bond interactions, reducing binding. researchgate.net

Conformational Analysis and its Influence on Bioactivity

The stereochemistry at the ring junctions significantly influences the central nervous system activities of hexahydro-1H-pyrido[4,3-b]indole derivatives. nih.gov The relative configuration at the 4a and 9b positions (cis or trans) has a profound impact on the potency of these compounds as neuroleptic or thymoleptic agents. nih.gov This highlights that subtle changes in the molecule's 3D structure can lead to substantial differences in pharmacological profiles.

In more complex indole-containing heterocyclic systems, such as pyrazino[2,1-b]quinazoline-3,6-diones, the conformation of the fused rings is well-defined. X-ray crystallography has shown that the piperazine (B1678402) ring can adopt a boat conformation, which places substituents in specific spatial orientations (flagpole or bowsprit). nih.gov This fixed conformation is key to its interaction with biological targets. Molecular docking studies further reinforce the importance of conformation by showing how the tetrahydropyridoindole scaffold can be positioned within the NAD+ pocket and substrate channel of proteins like sirtuin 2 through a combination of van der Waals, hydrogen bonding, and stacking interactions. nih.gov

Chiral Resolution and Enantioselective Biological Evaluation

Many derivatives of the pyrido[4,3-b]indole scaffold contain one or more stereocenters, meaning they can exist as enantiomers—non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, chiral resolution and the evaluation of single enantiomers are crucial steps in drug development.

The synthesis of chiral, optically active pyrido[4,3-b]indole derivatives is an area of active research. researchgate.net Methodologies for the enantioselective synthesis of related chiral spiro[indoline-3,4'-thiopyrano[2,3-b]indole] derivatives have been developed using dinuclear zinc catalysts, achieving excellent yields and high enantioselectivities (up to 99% ee). nih.govmdpi.com Such methods are vital for accessing enantiomerically pure compounds for biological testing.

The absolute configuration of bioactive molecules is a key piece of information. For related indole-containing natural products, the absolute configuration has been unequivocally established through techniques like X-ray crystallography and by comparing experimental and calculated electronic circular dichroism (ECD) spectra. nih.gov While specific enantioselective biological evaluations for 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole were not detailed in the reviewed literature, the development of enantioselective syntheses for related pyrroloindolines and indolines underscores the recognized importance of chirality in this class of compounds. colab.ws

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrido[4,3-B]indole Analogues

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern bioactivity, thereby guiding the lead optimization process. nih.govresearchgate.net

Two-dimensional (2D) QSAR models utilize descriptors derived from the 2D representation of a molecule. Among the most common descriptors are 2D fingerprints, which are bit strings representing the presence or absence of specific structural features or substructures. cresset-group.com

For a series of pyrido[3,4-b]indole derivatives with antiproliferative activity, QSAR models were developed using a Kernel-based Partial Least Squares (KPLS) regression analysis combined with various chemical 2D fingerprint descriptors. nih.gov The descriptors included hashed fingerprints like Linear, Dendritic, Radial, Triplet, and Torsion, as well as the structural key-based MACCS fingerprint. researchgate.netnih.gov These models proved to be highly predictive for activity against colon (HCT116) and pancreatic (HPAC, Mia-PaCa2) cancer cell lines. nih.govnih.gov The study found that the atom triplet fingerprint was the most effective descriptor for the HCT116 and HPAC datasets, while the linear fingerprint worked best for the Mia-PaCa2 data. nih.govresearchgate.netnih.gov

The statistical robustness of these models is demonstrated by their high coefficients of determination for the training sets and strong predictive ability for external test sets. nih.govnih.gov

Statistical Validation of 2D QSAR/KPLS Models for Pyrido[3,4-b]indole Derivatives
Cell LineBest 2D Fingerprint DescriptorTraining Set R²External Test Set Predictive r²Reference
HCT116 (Colon)Atom Triplet0.990.70 nih.govnih.gov
HPAC (Pancreatic)Atom Triplet0.990.58 nih.govnih.gov
Mia-PaCa2 (Pancreatic)Linear0.980.70 nih.govnih.gov

Three-dimensional (3D)-QSAR models and pharmacophore development offer deeper insights by considering the 3D structure of molecules. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) in their specific spatial arrangement that are necessary for biological activity. nih.gov

For the pyrido[3,4-b]indole series, a ligand-based pharmacophore hypothesis was generated. The most successful model consisted of a four-point pharmacophore comprising one hydrogen bond donor (D) and three aromatic ring (R) elements. nih.govnih.gov This pharmacophore model was then used to align the molecules for an atom-based 3D-QSAR study. nih.gov The resulting 3D-QSAR model for the HCT116 colon cancer cell line data was statistically significant, with a training set R² of 0.683 and an external test set predictive r² of 0.562. nih.govresearchgate.net

A major advantage of 3D-QSAR is its ability to generate contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to enhance or diminish activity. researchgate.net In the study of pyrido[3,4-b]indoles, the 3D-QSAR model visualized the influence of electronic effects and hydrophobicity, which was in agreement with the experimentally observed SAR, providing a powerful tool for rational drug design. nih.govresearchgate.net

Computational and Theoretical Investigations of 6 Ethyl 1h,2h,3h,4h,5h Pyrido 4,3 B Indole and Analogues

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of pyrido[4,3-b]indole systems. By solving approximations of the Schrödinger equation, DFT can determine molecular properties such as optimized geometry, vibrational frequencies, and electronic orbital distributions.

For instance, DFT studies on indole (B1671886) derivatives, the core of the pyrido[4,3-b]indole scaffold, have been performed using the B3LYP functional with basis sets like 6-311+G(d,p) to investigate optimized geometry, vibrational analysis (FT-IR), and frontier molecular orbitals (FMOs). researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and the ability of the molecule to participate in charge transfer interactions. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

These calculations allow for the estimation of global reactivity parameters, which are vital for predicting how a molecule will behave in a chemical reaction. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Pyridoindole Analogue Studies

Study FocusDFT FunctionalBasis SetKey Findings
Geometry OptimizationB3LYP6-311+G(d,p)Provides accurate bond lengths and angles comparable to experimental data. researchgate.netnih.gov
Electronic Spectra (UV-Vis)TD-DFT/B3LYP6-311+G(d,p)Predicts electronic transitions and absorption spectra. researchgate.net
Reactivity AnalysisB3LYP6-31G(d,p)Calculates HOMO-LUMO gaps and global reactivity descriptors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the flexible tetrahydro-pyrido[4,3-b]indole scaffold, MD simulations are crucial for exploring its conformational landscape and understanding how it adapts upon binding to a biological target.

Molecular Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor. Studies on various pyrido[4,3-b]indole analogues have utilized molecular docking to understand their therapeutic potential.

For example, functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been docked into the active site of Sirtuin 2 (SIRT2), an enzyme implicated in metabolic regulation and stress response. nih.gov These studies showed that the tetrahydropyridoindole scaffold could be positioned within the NAD+ pocket and the acetylated substrate channel of the enzyme, forming key interactions that lead to inhibition. nih.gov Similarly, derivatives have been docked into the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their antitumor activity. nih.gov

Molecular docking programs estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which correlates with the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex and higher affinity. nih.gov

Docking studies on pyrido[3,4-b]indole derivatives targeting the MDM2-p53 interaction revealed that specific substitutions could significantly enhance binding. nih.govresearchgate.net The interaction mechanism often involves a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, the indole N-H group frequently acts as a hydrogen bond donor, while the aromatic rings participate in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. nih.govresearchgate.net

Table 2: Predicted Binding Affinities of Pyridoindole Analogues with Various Targets

Compound ClassBiological TargetPredicted Binding Energy (kcal/mol)Key Interactions Observed
Tetrahydro-pyrido[4,3-b]indolesSirtuin 2 (SIRT2)Not specifiedvan der Waals, hydrophobic, H-bonding, and stacking interactions. nih.gov
9-Aryl-5H-pyrido[4,3-b]indolesTubulinNot specifiedBinding to the colchicine site. nih.gov
Pyrido[3,4-b]indolesMDM2Not specifiedH-bond interactions involving the N9 hydrogen. researchgate.net

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. For tetrahydro-pyrido[4,3-b]indole derivatives acting as c-Met inhibitors, docking studies have shown that the main binding mode involves interactions with the hydrophobic region of the kinase site. researchgate.net In the case of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase, docking and MD simulations identified key residues such as G605 and K529 as forming stable hydrogen bonds, which are crucial for inhibitor activity. mdpi.com The hydrophobic pocket formed by residues Cys604-Ile607 was also found to enhance ligand binding stability. mdpi.com

Spectroscopic Data Prediction and Validation (Theoretical Aspects)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to calculate the UV-Vis absorption spectra of molecules like indole and its derivatives. researchgate.netmdpi.com These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the intensity of absorption peaks. mdpi.com

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net By comparing the calculated spectra with experimental results, researchers can confirm the structure of a synthesized compound. For example, theoretical calculations of vibrational frequencies for indole derivatives have shown good agreement with experimental FT-IR data. researchgate.net While specific theoretical spectroscopic data for 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole is not available, the methods applied to its parent indole scaffold are directly applicable.

Advanced Analytical Methodologies in the Research of 6 Ethyl 1h,2h,3h,4h,5h Pyrido 4,3 B Indole

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole, providing critical insights into its metabolic fate and synthetic pathways. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry offer high mass accuracy and resolution, enabling the confident identification of metabolites and reaction components.

In metabolic profiling, HRMS coupled with liquid chromatography (LC-HRMS) allows for the untargeted analysis of biological samples to identify and quantify metabolites of the parent compound. This is crucial for understanding the biotransformation of pyrido[4,3-B]indole derivatives within a biological system. For instance, studies on related indole (B1671886) compounds have shown that HRMS can identify various metabolic products, including hydroxylated, glucuronidated, and N-oxidized species. This level of detailed metabolite identification is vital for pharmacokinetic and toxicology studies.

Furthermore, HRMS serves as a powerful method for real-time reaction monitoring in the synthesis of complex heterocyclic systems. Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP) combined with mass spectrometry, allow chemists to analyze reaction mixtures directly and rapidly without extensive sample preparation waters.com. This provides immediate structural information on starting materials, intermediates, and the final product, enabling the optimization of reaction conditions to improve yield and purity waters.com. The high sensitivity and specificity of HRMS can detect low-level impurities and side products that might be missed by other techniques.

Below is a table summarizing potential indole metabolites that could be identified using HRMS techniques.

Metabolite TypePotential Modification on Pyrido[4,3-B]indole CoreImportance in Profiling
Phase I Metabolites Hydroxylation, N-dealkylation, OxidationIdentifies primary biotransformation pathways and potentially active metabolites.
Phase II Metabolites Glucuronidation, Sulfation, Glutathione conjugationReveals detoxification and excretion pathways of the compound.
Indole Ring Opening Formation of kynurenine-type metabolitesIndicates metabolic degradation of the core heterocyclic structure.
Ethyl Group Oxidation Oxidation to an alcohol, aldehyde, or carboxylic acidElucidates the metabolic fate of specific substituents on the molecule.

This table is interactive. You can sort and filter the data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including this compound and its synthetic precursors.

Solid-State NMR for Polymorphic Studies

For pharmaceutical compounds, the solid-state structure is as important as the molecular structure. Different crystalline forms, or polymorphs, can have different physical properties, including solubility and bioavailability. Solid-State NMR (SSNMR) is a key technique for studying these polymorphs nih.govresearchgate.netirispublishers.com. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and packing in the crystal lattice irispublishers.com.

By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid samples can be obtained. Subtle differences in the chemical shifts of carbon atoms can distinguish between different polymorphic forms of this compound irispublishers.com. SSNMR can therefore be used to identify the specific polymorph present in a sample, quantify mixtures of polymorphs, and study the stability of different crystalline forms under various conditions researchgate.net.

Chromatographic Methods for Research-Scale Isolation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for both the purification of this compound on a research scale and for the rigorous assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is particularly effective for separating indole derivatives nih.gov. Analytical HPLC coupled with a UV or diode-array detector (DAD) is used to determine the purity of a sample, often expressed as a percentage of the total peak area. The high sensitivity of modern HPLC systems allows for the detection of trace impurities. For isolation, preparative HPLC is employed, which uses larger columns to purify gram-scale quantities of the target compound from reaction mixtures or natural extracts ijsra.net.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, particularly for more volatile or thermally stable derivatives. The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification. While potentially offering high resolution, the application of GC-MS to complex, high-molecular-weight heterocyclic compounds like pyrido[4,3-B]indoles may require derivatization to increase their volatility.

Chromatographic MethodPrincipleApplication in Pyrido[4,3-B]indole Research
Analytical RP-HPLC Separation based on polarityQuantitative assessment of purity; detection of synthetic impurities and degradation products.
Preparative HPLC High-capacity separationResearch-scale isolation and purification of the target compound.
GC-MS Separation based on volatility and massIdentification of volatile impurities or byproducts; may require derivatization.

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level nih.gov. For a molecule like this compound, which may possess chiral centers, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute stereochemistry nih.gov.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This provides a wealth of information, including:

Bond lengths, bond angles, and torsion angles , confirming the molecular connectivity.

The absolute configuration of stereocenters.

The conformation of the molecule in the solid state.

Intermolecular interactions , such as hydrogen bonding and π-π stacking, which dictate how the molecules pack together in the crystal lattice mdpi.commdpi.com.

This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. For example, the crystal structure of a related pyrido[3,4-b]indole derivative has been determined, revealing key structural parameters nih.gov.

Spectroscopic Techniques for Ligand-Target Interaction Analysis (e.g., Fluorescence Spectroscopy)

Understanding how a molecule like this compound interacts with its biological targets is a key aspect of pharmacological research. Fluorescence spectroscopy is a highly sensitive technique used to study these ligand-target interactions. The intrinsic fluorescence of the pyrido[4,3-B]indole core, or of the target biomolecule (like a protein containing tryptophan residues), can be exploited for this purpose.

When the compound binds to its target, changes in the fluorescence properties are often observed. These can include:

Fluorescence quenching or enhancement: A decrease or increase in the fluorescence intensity upon binding.

Shifts in the emission maximum: A change in the color of the emitted light, which can indicate a change in the local environment of the fluorophore.

By titrating the target with the ligand and monitoring these changes, one can determine key binding parameters such as the binding affinity (Ka) and stoichiometry of the interaction. Studies on related 9H-pyrido[2,3-b]indole derivatives have demonstrated their use as fluorescent probes, where their interaction with targets like DNA results in observable changes in their photophysical properties, indicating a binding event nih.gov. This information is critical for drug design and for elucidating the mechanism of action.

Emerging Research Directions and Future Perspectives in Pyrido 4,3 B Indole Chemistry

Development of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole as Chemical Biology Probes

The intrinsic properties of the pyrido[4,3-b]indole scaffold make it an attractive candidate for the development of chemical biology probes. These tools are crucial for visualizing and studying biological processes in real-time. Research into related carboline isomers has revealed promising photophysical properties, suggesting that γ-carboline derivatives could be engineered as fluorescent probes. nih.govbeilstein-archives.org For instance, certain pyrido[2,3-b]indoles, an isomeric form of the γ-carboline, have been synthesized and investigated as fluorescence probes, demonstrating sensitivity to their microenvironment, such as local pH changes. researchgate.net

The development of derivatives like this compound into such probes would involve structural modifications to fine-tune their optical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes or biological events. The planar, aromatic nature of the core structure is conducive to intramolecular charge-transfer (ICT) states, which can lead to environmentally sensitive fluorescence. researchgate.net This characteristic is highly desirable for creating "turn-on" or ratiometric probes that signal the presence of a target molecule or a change in cellular conditions. The potential application of these compounds as theranostic agents, which combine therapeutic action with diagnostic imaging, is also an active area of interest. nih.govbeilstein-archives.org

Application in Supramolecular Chemistry and Materials Science

The rigid, planar structure of the pyrido[4,3-b]indole core, combined with its potential for hydrogen bonding and π-π stacking interactions, makes it a valuable building block in supramolecular chemistry and materials science. While specific applications of this compound in this area are still emerging, the fundamental properties of the γ-carboline scaffold suggest significant potential.

In supramolecular chemistry, these molecules can be designed to self-assemble into well-defined, higher-order structures such as stacks, ribbons, or networks. These assemblies are governed by non-covalent interactions, and their formation could be controlled by modifying substituents on the carboline ring. Such organized structures could find use in areas like molecular recognition, sensing, and catalysis.

In materials science, the promising photophysical and electronic properties of γ-carbolines are of particular interest. nih.gov These properties are essential for the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to function as electron-donating or electron-accepting units within a larger molecular framework, coupled with their inherent fluorescence, positions pyrido[4,3-b]indole derivatives as candidates for new functional materials.

Green and Sustainable Synthesis of Pyrido[4,3-B]indole Derivatives

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of green and sustainable methods for synthesizing complex molecules like pyrido[4,3-b]indole derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic metal catalysts, and hazardous solvents. nih.govbeilstein-archives.org Modern research focuses on overcoming these limitations.

Recent advancements include the development of one-pot, metal- and solvent-free protocols that provide direct access to highly substituted γ-carboline structures from inexpensive starting materials. nih.govbeilstein-archives.org These domino or cascade reactions are highly efficient as they combine multiple transformations into a single step, reducing waste, energy consumption, and purification efforts. nih.gov Other innovative approaches include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating. astu.edu.et

Use of organocatalysts: Employing small organic molecules like L-proline as catalysts offers a milder and more environmentally benign alternative to heavy metals. researchgate.net

Biomimetic synthesis: Inspired by natural biosynthetic pathways, these methods use abundant and readily available precursors, such as amino acids, under mild conditions. researchgate.net

These sustainable strategies not only make the synthesis of compounds like this compound more economical and environmentally friendly but also facilitate the rapid generation of diverse derivatives for biological screening. nih.govrug.nl

Exploration of Novel Biological Targets for Pyrido[4,3-B]indole Scaffold

The pyrido[4,3-b]indole scaffold is a versatile pharmacophore found in numerous synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Research continues to uncover novel biological targets for this class of molecules, expanding their therapeutic potential beyond established applications. While some derivatives are known for their neuropharmacological effects, recent studies have identified targets relevant to cancer, infectious diseases, and genetic disorders. nih.govresearchgate.netnih.gov

Key research findings have highlighted the following target areas for the broader γ-carboline and isomeric carboline scaffolds:

Biological Target/Pathway Therapeutic Area Key Findings Relevant Compounds/Scaffold
Tubulin Polymerization CancerDerivatives inhibit the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.gov9-Aryl-5H-pyrido[4,3-b]indoles
CFTR Chloride Channel Cystic FibrosisThe tetrahydro-1H-pyrido[4,3-b]indole core acts as a novel potentiator, helping to rescue the gating defect of mutant CFTR protein. nih.gov2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles
Glutamate Receptors Neurodegenerative DiseasesCompounds can modulate glutamate-dependent uptake of calcium ions, offering a potential neuroprotective mechanism. nih.govHydrogenated pyrido[4,3-b]indoles
DNA Gyrase & Topoisomerase IV Bacterial InfectionsIsomeric pyrido[2,3-b]indole derivatives show dual-targeting activity against these essential bacterial enzymes, effective against Gram-negative pathogens. acs.orgPyrido[2,3-b]indoles (α-carbolines)
MDM2-p53 Interaction CancerIsomeric pyrido[3,4-b]indole (β-carboline) compounds were identified through computational modeling to potentially interfere with the MDM2-p53 pathway. nih.govPyrido[3,4-b]indoles (β-carbolines)

This diverse range of activities underscores the scaffold's ability to interact with various biological macromolecules. nih.govresearchgate.net Future exploration will likely involve screening libraries of pyrido[4,3-b]indole derivatives against new targets to treat a broader spectrum of diseases, including viral infections, inflammatory conditions, and parasitic diseases. nih.gov

Artificial Intelligence and Machine Learning in Pyrido[4,3-B]indole Drug Discovery and Design

Key applications of AI/ML in this context include:

Predictive Modeling (QSAR/QSPR): AI algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can predict the biological activity, toxicity, solubility, and other key properties of novel, unsynthesized pyrido[4,3-b]indole derivatives, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.comnih.gov

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new pyrido[4,3-b]indole-based molecules. nih.govmdpi.com These models can be optimized to generate structures with a desired profile, such as high potency for a specific target and favorable drug-like properties.

Target Identification and Validation: AI can analyze vast biological datasets (e.g., genomics, proteomics) to identify and validate novel biological targets for which pyrido[4,3-b]indole derivatives might be effective. harvard.edu

Synthetic Route Prediction: AI tools are being developed to assist chemists by predicting efficient and sustainable synthetic pathways for complex molecules, which can be applied to newly designed pyrido[4,3-b]indole drug candidates. mdpi.com

By integrating AI and ML, the design-make-test-analyze cycle in drug discovery can be significantly shortened, reducing costs and increasing the likelihood of success for developing new drugs from the pyrido[4,3-b]indole family. nih.gov

Biosynthetic Studies of Pyrido[4,3-B]indole (If Applicable to Related Natural Products)

Unlike the isomeric α- and β-carbolines, which are widely distributed in nature as alkaloids in plants, marine organisms, and even mammals, γ-carbolines are not typically found as natural products. researchgate.netresearchgate.netnih.gov Consequently, there are no known natural biosynthetic pathways that directly produce the pyrido[4,3-b]indole scaffold. The majority of compounds in this class, including this compound, are of synthetic origin. researchgate.net

However, the study of the biosynthesis of related natural carbolines provides valuable insights and inspiration for chemical synthesis. The biosynthesis of β-carbolines, for example, typically originates from the amino acid L-tryptophan. astu.edu.et A key enzymatic step is the Pictet-Spengler reaction, which condenses tryptamine (B22526) (derived from tryptophan) with an aldehyde or a-keto acid to form the 1,2,3,4-tetrahydro-β-carboline ring system. astu.edu.et

This natural strategy has inspired chemists to develop "biomimetic" synthetic routes. These approaches mimic the principles of biosynthesis by using readily available, bio-based starting materials and employing reactions like the Pictet-Spengler condensation under mild, often green, conditions to construct the carboline core. researchgate.net While not a direct study of γ-carboline biosynthesis, this cross-disciplinary approach leverages nature's chemical logic to inform the efficient and sustainable laboratory synthesis of pharmacologically important scaffolds like pyrido[4,3-b]indole.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole, and how can purity be validated?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions or Pd-catalyzed amidation. For example, describes a CuI-catalyzed click chemistry approach for analogous indole derivatives, using PEG-400/DMF as solvents and column chromatography (70:30 ethyl acetate/hexane) for purification.
  • Validation : Purity is confirmed via ¹H/¹³C NMR, HRMS, and TLC (). For pyridoindoles, deuterated solvents (e.g., DMSO-d₆) are recommended for resolving complex NMR splitting patterns ().

Q. What safety precautions are required when handling pyrido[4,3-b]indole derivatives?

  • Guidelines : Safety Data Sheets (SDS) for related compounds (e.g., 5H-Pyrido[4,3-b]indole) advise using PPE (gloves, lab coat, goggles) and working in a fume hood. In case of inhalation or skin contact, immediate decontamination with water/soap and medical consultation are critical ().

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

  • Approach : Solubility is tested in polar (DMF, DMSO) and non-polar solvents (hexane) via saturation assays. Stability under varying pH/temperature is assessed using HPLC or UV-Vis spectroscopy. lists analogs with salt-dependent solubility (e.g., H₂O/NaCl systems), suggesting similar protocols for 6-ethyl derivatives.

Advanced Research Questions

Q. How can synthetic yields of 6-Ethyl-pyridoindole derivatives be optimized?

  • Strategies :

  • Catalyst screening : Replace CuI with Pd catalysts for higher regioselectivity ().
  • Solvent optimization : PEG-400 reduces side reactions in click chemistry ().
  • Temperature control : Reflux in acetic acid (3–5 hours) improves cyclization efficiency ().
    • Case Study : A 42% yield was achieved for a triazole-indole analog using CuI catalysis (), suggesting similar adjustments for pyridoindoles.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Troubleshooting :

  • NMR discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, resolved aromatic protons in 4-methyl-9H-pyrido[3,4-b]indole using DMSO-d₆.
  • HRMS anomalies : Electrospray ionization (ESI) may form sodium/potassium adducts; matrix-assisted laser desorption/ionization (MALDI) is preferable for accurate mass determination ().

Q. What strategies are effective for designing bioactive pyridoindole analogs with improved pharmacokinetic profiles?

  • Design Principles :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the indole 4-position to enhance metabolic stability ().
  • Salt formation : Acetate salts (e.g., 3-Amino-1-methyl-5H-pyridoindole acetate) improve aqueous solubility ().
  • Hybrid scaffolds : Bisindolylmaleimide-type derivatives ( ) show kinase inhibition, suggesting fusion with pyridoindoles for targeted activity.

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